2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde
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Overview
Description
2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole derivatives with pyrimidine aldehydes under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The imidazole and pyrimidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(1H-Imidazol-1-yl)pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-(1H-Imidazol-1-yl)pyrimidine-5-methanol.
Substitution: Formation of various substituted imidazole or pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(1H-Imidazol-4-yl)pyrimidine
- 2-(1H-Imidazol-1-yl)benzaldehyde
Uniqueness
2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties. Its aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H6N4O |
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Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-imidazol-1-ylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H6N4O/c13-5-7-3-10-8(11-4-7)12-2-1-9-6-12/h1-6H |
InChI Key |
NOARAIBWNKKPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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